molecular formula C7H16O4SSi B090975 Ethanethiol, 2-(trimethoxysilyl)-, thioacetate CAS No. 16720-19-7

Ethanethiol, 2-(trimethoxysilyl)-, thioacetate

Cat. No. B090975
CAS RN: 16720-19-7
M. Wt: 224.35 g/mol
InChI Key: VTDGQIKUNVKXLV-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(trimethoxysilyl)-, thioacetate is a chemical compound that is commonly used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a reagent in organic synthesis and as a probe for studying biological systems. In

Mechanism of Action

The mechanism of action of ethanethiol, 2-(trimethoxysilyl)-, thioacetate is not fully understood, but it is thought to act as a nucleophile in organic reactions. In biological systems, it may interact with proteins and enzymes through covalent bonding or electrostatic interactions.
Biochemical and Physiological Effects:
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can form covalent bonds with other molecules. This reactivity may make it useful for certain applications, but it can also pose a risk for toxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethanethiol, 2-(trimethoxysilyl)-, thioacetate in lab experiments is its versatility. It can be used as a reagent in organic synthesis or as a probe for studying biological systems. Additionally, its simple synthesis method makes it easy to obtain in large quantities.
However, there are also limitations to using this compound. Its reactivity can make it difficult to control in certain experiments, and its potential for toxicity and adverse effects must be carefully considered.

Future Directions

There are many potential future directions for research involving ethanethiol, 2-(trimethoxysilyl)-, thioacetate. One area of interest is its use as a probe for studying protein-protein interactions and other biological processes. Additionally, researchers may explore new synthesis methods or modifications to the compound that could improve its properties or reduce its toxicity.
Conclusion:
Ethanethiol, 2-(trimethoxysilyl)-, thioacetate is a versatile compound with a wide range of applications in scientific research. Its synthesis method is relatively simple, and it can be used as a reagent in organic synthesis or as a probe for studying biological systems. However, its reactivity and potential for toxicity must be carefully considered in any experiment involving this compound. There are many potential future directions for research involving ethanethiol, 2-(trimethoxysilyl)-, thioacetate, and continued exploration of its properties and applications may lead to new discoveries in chemistry and biology.

Synthesis Methods

The synthesis of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves the reaction of 2-chloroethanethiol with trimethoxysilane in the presence of a base catalyst. The resulting product is purified using column chromatography to yield the final compound. This method is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

Ethanethiol, 2-(trimethoxysilyl)-, thioacetate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of thioesters and thioethers. Additionally, it has been used as a probe for studying biological systems, such as the binding of proteins to surfaces and the interaction of enzymes with substrates.

properties

CAS RN

16720-19-7

Product Name

Ethanethiol, 2-(trimethoxysilyl)-, thioacetate

Molecular Formula

C7H16O4SSi

Molecular Weight

224.35 g/mol

IUPAC Name

S-(2-trimethoxysilylethyl) ethanethioate

InChI

InChI=1S/C7H16O4SSi/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3

InChI Key

VTDGQIKUNVKXLV-UHFFFAOYSA-N

SMILES

CC(=O)SCC[Si](OC)(OC)OC

Canonical SMILES

CC(=O)SCC[Si](OC)(OC)OC

Other CAS RN

16720-19-7

synonyms

Thioacetic acid S-[2-(trimethoxysilyl)ethyl] ester

Origin of Product

United States

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